tert-butylN-(2,3-dihydroxy-2-methylpropoxy)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-(2,3-dihydroxy-2-methylpropoxy)carbamate is a chemical compound with the molecular formula C9H19NO5. It is known for its role as a protected amine in various chemical reactions. The compound is characterized by its tert-butyl carbamate group and a 2,3-dihydroxy-2-methylpropoxy side chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-ButylN-(2,3-dihydroxy-2-methylpropoxy)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 2,3-dihydroxy-2-methylpropyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-(2,3-dihydroxy-2-methylpropoxy)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or amides.
Wissenschaftliche Forschungsanwendungen
tert-ButylN-(2,3-dihydroxy-2-methylpropoxy)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butylN-(2,3-dihydroxy-2-methylpropoxy)carbamate involves its role as a protecting group. The carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic or basic conditions, revealing the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-ButylN-(2,3-dihydroxypropyl)carbamate
- tert-ButylN-(2,3-dihydroxy-2-methylpropyl)carbamate
Uniqueness
tert-ButylN-(2,3-dihydroxy-2-methylpropoxy)carbamate is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C9H19NO5 |
---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
tert-butyl N-(2,3-dihydroxy-2-methylpropoxy)carbamate |
InChI |
InChI=1S/C9H19NO5/c1-8(2,3)15-7(12)10-14-6-9(4,13)5-11/h11,13H,5-6H2,1-4H3,(H,10,12) |
InChI-Schlüssel |
SWWAGOJJEPICQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NOCC(C)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.